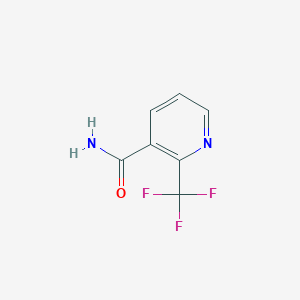
2-(Trifluoromethyl)nicotinamide
Descripción general
Descripción
2-(Trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12300 . It has garnered attention in recent years for its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2-(Trifluoromethyl)nicotinamide, has been discussed in several papers . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)nicotinamide consists of a pyridine ring with a trifluoromethyl group and a nicotinamide group . The exact mass of the molecule is 190.03500 .Chemical Reactions Analysis
Trifluoromethylpyridines, including 2-(Trifluoromethyl)nicotinamide, have been found to exhibit a variety of biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación
-
Cosmeceutical Applications in Skincare Products
- Application : Niacinamide has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .
- Methods : Niacinamide is incorporated into skincare products and applied topically. It influences human DNA repair and cellular stress responses through various biochemical mechanisms .
- Results : Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may partially prevent and/or reverse several biophysical changes associated with skin aging .
-
Therapeutic Applications
- Application : The intrinsic properties of Niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis .
- Methods : The application methods can vary depending on the condition being treated, but it generally involves topical application or oral intake of Niacinamide .
- Results : While the results can vary depending on the individual and the condition being treated, Niacinamide has been found to be effective in managing these skin conditions .
Safety And Hazards
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJWEQRIVLWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423737 | |
| Record name | 2-(Trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)nicotinamide | |
CAS RN |
959108-47-5 | |
| Record name | 2-(Trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



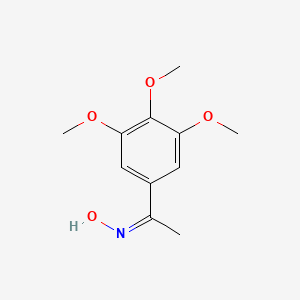
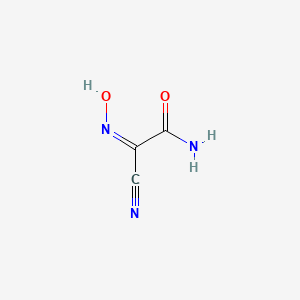

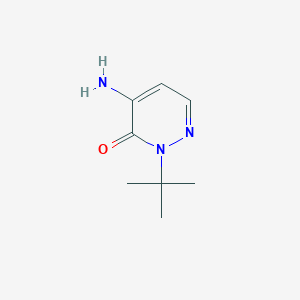
![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
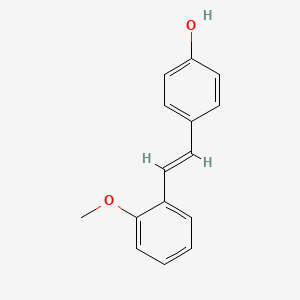
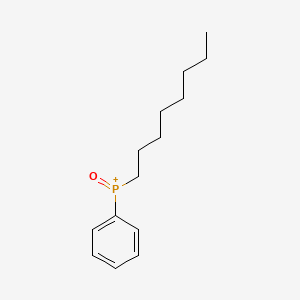
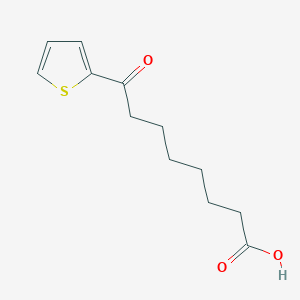


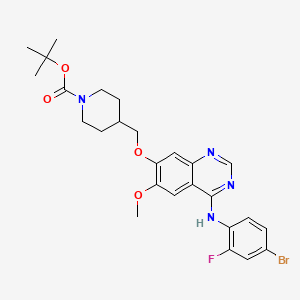
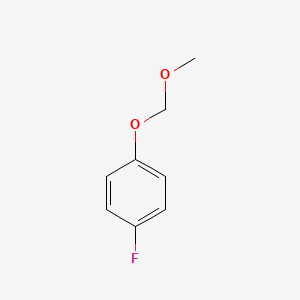
![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)